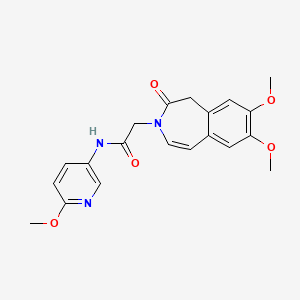![molecular formula C25H35N3O5 B11003208 3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B11003208.png)
3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyranone ring, piperazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Pyranone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperazine and Piperidine Moieties: These groups are introduced through nucleophilic substitution reactions, often using piperazine and piperidine derivatives as nucleophiles.
Final Assembly: The final product is obtained by coupling the intermediate compounds through condensation reactions, often catalyzed by transition metals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine and piperidine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar pyranone ring structure and are known for their biological activity.
Piperazine Derivatives: Compounds containing piperazine moieties are widely studied for their pharmacological properties.
Uniqueness
3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one is unique due to its combination of a pyranone ring with piperazine and piperidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H35N3O5 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-hydroxy-2-[[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-6-(piperidin-1-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C25H35N3O5/c1-31-22-7-3-4-8-23(22)32-16-15-26-11-13-28(14-12-26)19-24-25(30)21(29)17-20(33-24)18-27-9-5-2-6-10-27/h3-4,7-8,17,30H,2,5-6,9-16,18-19H2,1H3 |
InChI Key |
LLAUYNOODIGLJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCN(CC2)CC3=C(C(=O)C=C(O3)CN4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11003126.png)

![2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide](/img/structure/B11003136.png)
![N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B11003143.png)
![(2S)-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11003159.png)
![6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B11003161.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide](/img/structure/B11003166.png)
![N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11003172.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B11003173.png)

![N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11003176.png)
![N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11003183.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B11003191.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11003198.png)
